molecular formula C27H25N3O5S B2842744 N-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 887888-78-0

N-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2842744
CAS RN: 887888-78-0
M. Wt: 503.57
InChI Key: YETXISNQHUMLDK-UHFFFAOYSA-N
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Description

N-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide, also known as Compound X, is a novel small molecule that has recently gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the benzofuran class of compounds and has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Disposition and Metabolism in Humans : One study discusses the metabolism of a novel orexin receptor antagonist, identifying primary metabolites and elucidating metabolic pathways. It highlights extensive metabolism with principal elimination via feces, indicating the compound's pharmacokinetic properties (Renzulli et al., 2011).

Synthesis and Chemical Properties

  • Synthesis of Selective Ligands for Sigma Receptors : Another study reports on the synthesis of benzofuran-2-carboxamide ligands selective for sigma receptors. The research outlines a microwave-assisted Perkin rearrangement reaction, contributing to the development of potential therapeutic agents (Marriott et al., 2012).

Biological and Pharmacological Activities

  • Anti-acetylcholinesterase Activity : A series of piperidine derivatives was synthesized to evaluate their anti-acetylcholinesterase activity, revealing compounds with significant potential as antidementia agents. This study emphasizes the role of structural modifications in enhancing biological activity (Sugimoto et al., 1990).

  • Anti-bacterial Study of N-substituted Derivatives : Research on N-substituted derivatives of a benzofuran compound demonstrated moderate to significant antibacterial activity, showcasing the compound's potential in addressing bacterial infections (Khalid et al., 2016).

Bioactivity Studies

  • Bioactivity of Benzamides and Metal Complexes : A study on benzamides and their copper and cobalt complexes revealed enhanced antibacterial activities compared to ligands alone, suggesting the potential for developing new antibacterial agents (Khatiwora et al., 2013).

properties

IUPAC Name

N-phenyl-3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5S/c31-26(19-13-15-21(16-14-19)36(33,34)30-17-7-2-8-18-30)29-24-22-11-5-6-12-23(22)35-25(24)27(32)28-20-9-3-1-4-10-20/h1,3-6,9-16H,2,7-8,17-18H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETXISNQHUMLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

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